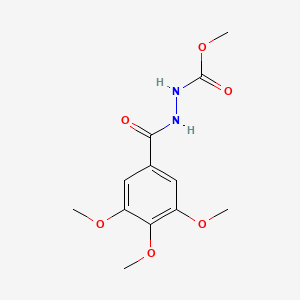
methyl 2-(3,4,5-trimethoxybenzoyl)hydrazinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(3,4,5-trimethoxybenzoyl)hydrazinecarboxylate, also known as TMBHC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of methyl 2-(3,4,5-trimethoxybenzoyl)hydrazinecarboxylate is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways involved in cell growth and inflammation. methyl 2-(3,4,5-trimethoxybenzoyl)hydrazinecarboxylate has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins that promote inflammation. methyl 2-(3,4,5-trimethoxybenzoyl)hydrazinecarboxylate has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cell growth.
Biochemical and Physiological Effects
methyl 2-(3,4,5-trimethoxybenzoyl)hydrazinecarboxylate has been found to have a number of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of tumor cells, and reduce inflammation in animal models. methyl 2-(3,4,5-trimethoxybenzoyl)hydrazinecarboxylate has also been found to have insecticidal properties, which could be useful in the development of new pesticides.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 2-(3,4,5-trimethoxybenzoyl)hydrazinecarboxylate has several advantages for lab experiments, including its relatively simple synthesis method and its ability to selectively inhibit certain enzymes and signaling pathways. However, methyl 2-(3,4,5-trimethoxybenzoyl)hydrazinecarboxylate also has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Orientations Futures
There are several future directions for research on methyl 2-(3,4,5-trimethoxybenzoyl)hydrazinecarboxylate. One area of interest is the development of new cancer therapies based on methyl 2-(3,4,5-trimethoxybenzoyl)hydrazinecarboxylate or its derivatives. Another area of interest is the development of new insecticides based on methyl 2-(3,4,5-trimethoxybenzoyl)hydrazinecarboxylate. Additionally, further research is needed to fully understand the mechanism of action of methyl 2-(3,4,5-trimethoxybenzoyl)hydrazinecarboxylate and its potential applications in other fields, such as materials science.
Méthodes De Synthèse
Methyl 2-(3,4,5-trimethoxybenzoyl)hydrazinecarboxylate can be synthesized through a multistep process, starting with the reaction of 3,4,5-trimethoxybenzoyl chloride with hydrazine hydrate to form 3,4,5-trimethoxybenzoyl hydrazine. The resulting compound is then reacted with methyl chloroformate to produce methyl 2-(3,4,5-trimethoxybenzoyl)hydrazinecarboxylate.
Applications De Recherche Scientifique
Methyl 2-(3,4,5-trimethoxybenzoyl)hydrazinecarboxylate has been extensively studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, methyl 2-(3,4,5-trimethoxybenzoyl)hydrazinecarboxylate has been shown to exhibit anti-tumor and anti-inflammatory properties, making it a promising candidate for the development of new cancer therapies. In agriculture, methyl 2-(3,4,5-trimethoxybenzoyl)hydrazinecarboxylate has been found to have insecticidal properties, which could be useful in the development of new pesticides. In materials science, methyl 2-(3,4,5-trimethoxybenzoyl)hydrazinecarboxylate has been used as a building block for the synthesis of novel materials with unique properties.
Propriétés
IUPAC Name |
methyl N-[(3,4,5-trimethoxybenzoyl)amino]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O6/c1-17-8-5-7(6-9(18-2)10(8)19-3)11(15)13-14-12(16)20-4/h5-6H,1-4H3,(H,13,15)(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBFPYWVNABCQPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NNC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(3,4,5-trimethoxybenzoyl)-1-hydrazinecarboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-fluoro-N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B5706733.png)
![N-(tert-butyl)-4-{[(4-chlorophenyl)acetyl]amino}benzamide](/img/structure/B5706736.png)
![4-chloro-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide](/img/structure/B5706750.png)
![2-(4-chlorophenyl)-N-{[(2-ethoxyphenyl)amino]carbonothioyl}acetamide](/img/structure/B5706754.png)




![5-{[(1-phenyl-1H-tetrazol-5-yl)thio]methyl}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5706786.png)

![4-ethyl-7-[(2,3,5,6-tetramethylbenzyl)oxy]-2H-chromen-2-one](/img/structure/B5706790.png)
![3-(4-{[(3-pyridinylmethyl)amino]sulfonyl}phenyl)acrylic acid](/img/structure/B5706797.png)
![methyl 3-{[(2,5-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B5706798.png)